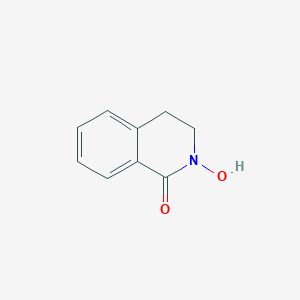

2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-4,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBKBTMVISFSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxy 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Strategies for Core Scaffold Construction

The formation of the 3,4-dihydroisoquinolin-1(2H)-one core, particularly with a hydroxyl group at the 2-position, can be achieved through several strategic approaches. These methods primarily involve the formation of the heterocyclic ring through intramolecular cyclization, the introduction of the carbonyl group via carbonylation reactions, and the use of modern metal-catalyzed techniques to form key carbon-carbon and carbon-nitrogen bonds.

Intramolecular Cyclization Protocols

Intramolecular cyclization is a cornerstone in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. This strategy typically involves a suitably substituted phenylethylamine derivative that undergoes ring closure to form the desired bicyclic system. The specific precursor used dictates the nature of the cyclization reaction.

A versatile and widely employed method for the construction of the 3,4-dihydroisoquinolin-1(2H)-one ring system involves the intramolecular cyclization of various precursors such as carbamates, ureas, thioureas, isocyanates, and azidoamides derived from β-phenylethylamines. researchgate.netkthmcollege.ac.in While these methods are well-established for the synthesis of N-unsubstituted or N-alkyl/aryl dihydroisoquinolinones, their application to the synthesis of the N-hydroxy analogue requires consideration of the stability and reactivity of the N-hydroxy precursors.

The general approach involves the formation of an intermediate that can undergo electrophilic attack on the aromatic ring, leading to cyclization. For instance, N-Boc-protected (β-arylethyl)carbamates can be cyclized to form 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net To adapt this for the synthesis of the 2-hydroxy derivative, one would start with an N-hydroxy-N-Boc-β-phenylethylamine derivative.

Similarly, the cyclization of ureas and thioureas can be envisioned. nih.govresearchgate.netnih.govbeilstein-journals.org The intramolecular cyclization of O-nitro urea/thiourea has been reported to yield 3,4-dihydroisoquinolin-1(2H)-one. researchgate.net This suggests a potential route where an N-hydroxyurea or N-hydroxythiourea derivative of a β-phenylethylamine could be cyclized.

Isocyanates, often generated in situ from the corresponding azides via a Curtius rearrangement, are potent electrophiles that can undergo intramolecular Friedel-Crafts type reactions to furnish the lactam ring. researchgate.net The synthesis of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one via this route would necessitate the preparation and cyclization of an N-hydroxy-β-phenylethyl isocyanate or a precursor that generates it in situ.

The table below summarizes the general precursors and the potential adaptation for the synthesis of the 2-hydroxy derivative.

| Precursor | General Product | Potential Adaptation for 2-hydroxy Derivative |

| N-Protected (β-arylethyl)carbamate | 3,4-dihydroisoquinolin-1(2H)-one | N-Hydroxy-N-protected (β-arylethyl)carbamate |

| (β-arylethyl)urea/thiourea | 3,4-dihydroisoquinolin-1(2H)-one/thione | N-Hydroxy-(β-arylethyl)urea/thiourea |

| (β-arylethyl)isocyanate | 3,4-dihydroisoquinolin-1(2H)-one | N-Hydroxy-(β-arylethyl)isocyanate |

| (β-arylethyl)azidoamide | 3,4-dihydroisoquinolin-1(2H)-one | N-Hydroxy-(β-arylethyl)azidoamide |

Carbonylation and Carbomylation Reactions

Carbonylation and carbomylation reactions offer a direct route to introduce the C1-carbonyl group of the isoquinolinone core. nih.govresearchgate.net These reactions typically involve the use of carbon monoxide or a CO surrogate in the presence of a transition metal catalyst. nih.govaurigeneservices.com

Palladium-catalyzed carbonylation of 2-iodobenzylamines is a known method for synthesizing isoindolinone derivatives and can be conceptually extended to the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from appropriately substituted starting materials. nih.gov For the synthesis of the 2-hydroxy analogue, a precursor such as an N-hydroxy-β-(o-halophenyl)ethylamine could potentially undergo intramolecular carbonylative cyclization.

Molybdenum hexacarbonyl has been utilized as a solid carbon monoxide source in catalytic carbonylation reactions for the synthesis of related heterocyclic systems. aurigeneservices.com This approach could be explored for the synthesis of this compound, potentially offering milder reaction conditions.

The following table outlines some carbonylation strategies and their potential application.

| Reaction Type | General Substrate | Potential Substrate for 2-hydroxy Derivative | Catalyst System |

| Intramolecular Carbonylative Cyclization | β-(o-halophenyl)ethylamine | N-Hydroxy-β-(o-halophenyl)ethylamine | Palladium catalyst, CO source |

| Three-component reaction | Isatoic anhydride, amine, iodobenzene | N-Hydroxyamine, o-iodophenethyl halide | Molybdenum hexacarbonyl |

Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has seen a surge in the use of metal-catalyzed reactions, particularly those involving C-H activation, to construct complex molecules with high efficiency and selectivity. researchgate.netnih.gov These methods provide powerful tools for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

Transition metal-catalyzed C-H activation, directed by a functional group on the substrate, has emerged as a highly effective strategy for the regioselective formation of C-C and C-N bonds. bohrium.com In the context of 3,4-dihydroisoquinolin-1(2H)-one synthesis, a directing group attached to the nitrogen atom of a β-phenylethylamine derivative can facilitate the ortho-C-H activation of the phenyl ring, followed by annulation with a suitable coupling partner.

For the synthesis of this compound, an N-alkoxy or N-acyloxy group can serve as the directing group. For instance, N-methoxybenzamides have been successfully employed in palladium-catalyzed C–H activation/annulation reactions with allenes to afford 3,4-substituted hydroisoquinolones. mdpi.com A similar strategy using an N-hydroxy or a protected N-hydroxy directing group could provide a direct route to the target molecule. Rhodium(III)-catalyzed systems have also been established for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones via C-H activation. organic-chemistry.org

The table below summarizes directing groups used in C-H activation for the synthesis of the general scaffold and their potential for synthesizing the 2-hydroxy derivative.

| Directing Group | Metal Catalyst | Coupling Partner | Potential for 2-hydroxy synthesis |

| N-Methoxyamide | Palladium(II) | Allenes | Direct synthesis of N-methoxy precursor, followed by deprotection. |

| Oxime | Palladium(II) | Alkynes | Synthesis of isoquinoline (B145761) N-oxides, which can be reduced. bohrium.com |

| N-Chloroamide | Cobalt(III) | Alkenes | Adaptation with an N-hydroxy precursor may be challenging. organic-chemistry.org |

| N-Sulfonylamide | Palladium(II) | Dienes | Requires a different nitrogen substitution pattern. organic-chemistry.org |

A significant advancement in this field is the development of palladium-catalyzed enantioselective C-H carbonylation. nih.govresearchgate.netsnnu.edu.cn This method allows for the desymmetrization of prochiral C-H bonds, leading to the synthesis of chiral isoquinolinones with high enantioselectivities. nih.gov Commercially available amino acids, such as L-pyroglutamic acid, have been successfully employed as chiral ligands in these transformations. nih.govresearchgate.net

While this methodology has been primarily demonstrated for the synthesis of N-alkyl or N-aryl isoquinolinones, its extension to the synthesis of chiral this compound derivatives is a promising area for future research. This would likely involve the use of a substrate with a prochiral center and a directing group compatible with the N-hydroxy functionality.

Metal-Free Domino and Multicomponent Procedures

Domino reactions, also referred to as tandem or cascade reactions, have become a highly effective strategy for synthesizing complex molecules from simple starting materials in a single operation without isolating intermediates. mdpi.com These processes are valued for their efficiency, atom economy, and reduced waste generation. mdpi.comnih.gov

Multicomponent reactions (MCRs), which involve three or more reactants in a single step to form a product incorporating elements from all components, are particularly powerful in this regard. nih.govcaltech.edu Metal-free domino and multicomponent protocols offer an environmentally conscious and cost-effective approach to constructing the 3,4-dihydroisoquinolin-1(2H)-one scaffold. researchgate.netresearchgate.net One notable example is the Castagnoli–Cushman reaction, which has been utilized to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov These reactions often proceed through the formation of multiple bonds in a sequential manner, enabling the rapid assembly of complex heterocyclic systems. mdpi.com

Visible-light-mediated photocatalysis has also emerged as a powerful tool for metal-free synthesis. For instance, a method utilizing the organic dye Eosin Y facilitates the synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives under mild conditions. researchgate.net Another innovative approach involves a tandem reaction initiated by the E-to-Z photoisomerization of specific precursors, followed by a 6π-electrocyclization and intramolecular nucleophilic addition-cyclization, efficiently constructing the dearomatized isoquinolin-1(2H)-one scaffold. researchgate.net

| Method | Key Features | Reactants | Catalyst/Conditions |

| Castagnoli–Cushman Reaction | Multicomponent reaction for scaffold construction. | Varies | Thermal or Lewis Acid |

| Visible-Light Photocatalysis | Metal-free, mild conditions. | Varies | Eosin Y, 410-415 nm LED |

| Photoisomerization-Electrocyclization | Tandem reaction, high atom economy. | Specific enamides | 50 W LED, HCl |

Oxidative Transformations of Isoquinoline Derivatives

The oxidation of isoquinoline precursors provides a direct route to the isoquinolinone core. researchgate.net Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) and Phenyliodine(III) bis(trifluoroacetate) (PIFA), are effective mediators for these transformations. nih.govresearchgate.net For example, DMP can mediate the oxidative coupling of a functionalized isoquinoline with benzyl (B1604629) bromide to yield N-substituted isoquinolinone derivatives under metal-free, mild conditions. researchgate.net

A solvent-dependent chemoselective synthesis using the hypervalent iodine(III) reagent PISA has been reported to yield either 3- or 4-substituted isoquinolinone derivatives by simply changing the solvent. nih.gov In acetonitrile, the reaction yields 4-substituted products, while hexafluoro-2-propanol directs the reaction to form 3-substituted isoquinolinones. nih.gov The proposed mechanism involves the formation of a nitrenium ion intermediate, followed by nucleophilic attack of an olefin moiety and subsequent deprotonation. nih.gov

Another strategy involves the cross-dehydrogenative coupling (CDC) reaction, which forms C-C bonds through the functionalization of two C-H bonds under oxidative conditions. frontiersin.org A transition-metal-free CDC approach has been developed for the acylation of isoquinolines using arylmethanols in the presence of K₂S₂O₈ as the oxidant. organic-chemistry.org

Friedel-Crafts Type Cyclizations

Intramolecular Friedel-Crafts reactions are a cornerstone in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one ring system. researchgate.net This electrophilic aromatic substitution reaction involves the cyclization of a suitable precursor onto an aromatic ring, typically promoted by a Lewis acid or a strong protic acid. rsc.org

A common strategy involves the cyclization of N-phenethyl isocyanates or related carbamates. researchgate.netresearchgate.net For example, high-temperature thermal cyclization of a styryl isocyanate, formed in situ via a Curtius rearrangement, yields the corresponding isoquinolinone, which can then be hydrogenated to the desired 3,4-dihydroisoquinolin-1(2H)-one. researchgate.net Polyphosphoric acid (PPA) is also a frequently used and effective catalyst for mediating these types of cyclization reactions. nih.gov

The reaction can also be part of a cascade sequence. For instance, an acid-catalyzed rearrangement followed by a Friedel-Crafts annulation cascade has been used in the total synthesis of natural products containing this scaffold. rsc.org These methods are advantageous for their ability to construct the bicyclic core in a single, efficient step. tezu.ernet.in

| Precursor Type | Catalyst/Conditions | Key Transformation |

| N-Arylethylcarbamates | Methanesulfonic acid | Intramolecular cyclization |

| Styryl isocyanate (from Curtius rearrangement) | High temperature, tributylamine | Thermal cyclization |

| Amides of homoveratrylamine | Polyphosphoric acid (PPA) | Acylation followed by cyclization |

| Enones | Formic acid | Rearrangement/annulation cascade |

Targeted Synthesis of 2-Hydroxy Derivatives

The synthesis of N-hydroxy lactams, specifically this compound, requires specialized methods that introduce an oxygen atom onto the nitrogen of the isoquinolinone core.

Oxidation Reactions Leading to 2-Hydroxyisoquinolinone Systems

Direct oxidation of the parent 3,4-dihydroisoquinolin-1(2H)-one to its N-hydroxy derivative is a challenging transformation. More commonly, the N-hydroxy functionality is introduced through the cyclization of precursors already containing a nitrogen-oxygen bond. One established route to related N-hydroxy compounds, 3,4-dihydroisoquinoline (B110456) N-oxides, involves the palladium-catalyzed intramolecular cyclization of 2-alkylbenzaldoximes. researchgate.net This reaction proceeds via a proposed π-allylpalladium complex, forming the C-N bond to yield the cyclic nitrone, which is structurally related to the target N-hydroxy lactam. researchgate.net

Oxidative rearrangements of certain hydroxyquinones can also lead to heterocyclic systems, although this is less direct for the target compound. For example, some 2-hydroxy-1,4-benzoquinones undergo oxidative rearrangement and ring contraction to form lactone derivatives. mdpi.com While not a direct synthesis of the target compound, these transformations highlight the utility of oxidative processes in heterocyclic chemistry.

Multi-Step Synthesis Approaches

Given the challenges of direct N-hydroxylation, multi-step sequences are often necessary for the synthesis of this compound. vapourtec.com A general approach involves preparing a precursor that contains the necessary carbon skeleton and a masked N-hydroxy group, followed by a final cyclization step.

A representative synthesis could start from 2-phenylethanal oxime. The oxime is first N-alkylated with an appropriate haloacetic acid ester. The resulting intermediate is then subjected to an intramolecular Friedel-Crafts-type reaction to close the six-membered ring. This cyclization would be followed by hydrolysis of the ester to yield the target this compound. This strategic approach builds the heterocyclic system with the N-O bond already in place, circumventing the need for a difficult N-oxidation step on the pre-formed lactam. researchgate.net

Another documented synthesis involves treating 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide with a sodium hydroxide (B78521) solution. nih.gov This method results in the formation of 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, a derivative of the target compound. nih.gov

Asymmetric Synthesis and Chiral Induction

The development of asymmetric methods to synthesize chiral 3,4-dihydroisoquinolin-1(2H)-ones is of significant interest due to the prevalence of chiral tetrahydroisoquinoline alkaloids in nature and medicine. rsc.orgmdpi.com

Catalytic asymmetric synthesis often relies on the use of transition metal catalysts paired with chiral ligands. mdpi.com For example, a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction using formate (B1220265) esters as a carbon monoxide source has been developed for the synthesis of enantiopure dihydroisoquinolines bearing a quaternary carbon at the 3-position. researchgate.net Similarly, a palladium-catalyzed enantioselective C-H carbonylation using L-pyroglutamic acid as a chiral ligand has been shown to produce isoquinolinones with high enantioselectivities. researchgate.net

Organocatalysis also provides a powerful platform for asymmetric synthesis. Chiral primary amines have been used to catalyze the enantioselective [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones. nih.gov This reaction proceeds through a dienamine intermediate and constructs complex, chiral tetrahydroisoquinoline derivatives with high diastereoselectivities and enantioselectivities. nih.gov These methods provide access to optically active building blocks that can be further elaborated to access a wide range of chiral isoquinoline-based compounds. rwth-aachen.deresearchgate.net

| Methodology | Catalyst System | Key Feature | Stereocenter |

| Intramolecular Carbonylative Heck | Palladium / Chiral Ligand | Asymmetric synthesis of quaternary centers. | C3 |

| Enantioselective C-H Carbonylation | Palladium / L-pyroglutamic acid | Desymmetrization approach. | Varies |

| 1,3-Dipolar Cycloaddition | Chiral Primary Amine (Organocatalyst) | Constructs dinitrogen-fused heterocycles. | C1 |

Derivatization Strategies of the this compound Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with a wide array of biological activities. researchgate.netkthmcollege.ac.in The strategic derivatization of this scaffold, including its N-hydroxy variant, is a key methodology for generating novel compounds with tailored pharmacological profiles. By systematically modifying various positions on the isoquinolinone ring, researchers can explore structure-activity relationships (SAR), optimize potency, and enhance pharmacokinetic properties. Advanced synthetic methodologies, including multicomponent reactions and metal-catalyzed cross-couplings, have enabled the construction of diverse chemical libraries based on this core structure. researchgate.netkthmcollege.ac.in

Functionalization at Nitrogen (N2) Position

The nitrogen atom at the N2 position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a primary site for chemical modification, allowing for the introduction of a wide range of functional groups that can significantly influence the molecule's biological and physical properties. The parent compound of interest, this compound, is itself an example of N2 functionalization, where the hydroxyl group can act as a key pharmacophoric feature or a handle for further derivatization.

Synthetic strategies often involve the reaction of homophthalic anhydrides with hydroxylamines to yield N-hydroxy lactams. kthmcollege.ac.in Beyond the N-hydroxy group, this position can be substituted with various alkyl, aryl, and heterocyclic moieties. These modifications are typically achieved through multi-step synthetic sequences or one-pot procedures. For instance, a general method involves the cross-coupling of ethyl 2-bromobenzoates with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate, followed by a base-mediated ring closure, N-deprotection, and subsequent N-alkylation to produce diverse N-substituted derivatives. researchgate.net Another approach is the Castagnoli–Cushman reaction, which can be adapted to introduce various substituents at the N2 position by using different primary amines. nih.govrsc.org This versatility allows for the creation of extensive libraries with diverse N2-substituents for biological screening.

Table 1: Examples of N2-Substituted 3,4-dihydroisoquinolin-1(2H)-one Derivatives

| Substituent at N2 | Compound Name | Synthetic Method Reference |

|---|---|---|

| Butyl | 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Castagnoli–Cushman Reaction nih.gov |

| Furan-2-ylmethyl | 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Castagnoli–Cushman Reaction nih.gov |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Castagnoli–Cushman Reaction nih.gov |

| 4-Bromophenyl | 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Castagnoli–Cushman Reaction nih.gov |

| [1,1′-Biphenyl]-4-yl | 2-([1,1′-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Castagnoli–Cushman Reaction nih.gov |

Substitution at Carbon Positions (e.g., C3, C4, C5, C7)

Functionalization of the carbon backbone of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is critical for modulating biological activity and exploring the chemical space around the core structure. The C3 and C4 positions of the lactam ring are particularly common targets for substitution.

A highly effective method for achieving substitution at both the C3 and C4 positions is the Castagnoli–Cushman reaction. rsc.org This multicomponent reaction, typically involving a homophthalic anhydride, an amine, and an aldehyde or imine, allows for the diastereoselective construction of 3,4-disubstituted isoquinolinones. kthmcollege.ac.innih.gov For example, a library of derivatives was synthesized with a phenyl group at the C3 position and a carboxylic acid group at the C4 position. nih.gov Three-dimensional quantitative structure–activity relationship (3D-QSAR) studies on these compounds revealed that the C4-carboxyl group is a crucial structural requirement for their antioomycete activity. rsc.org

Modern synthetic methods have provided access to other substitution patterns. A visible-light, metal-free photocatalytic approach using Eosin Y as an organic dye has been developed for the synthesis of derivatives substituted at the C3 position under mild conditions. researchgate.net Furthermore, rhodium-catalyzed C-H activation provides a pathway for alkylation. By using an 8-aminoquinoline (B160924) directing group, aromatic amides can react with N-vinylphthalimide, which functions as a 2-aminoethylating reagent, leading to products that can be converted into 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot transformation. researchgate.net

Table 2: Methodologies for Carbon Substitution on the Dihydroisoquinolinone Scaffold

| Position(s) | Synthetic Methodology | Type of Substituent Introduced | Reference |

|---|---|---|---|

| C3, C4 | Castagnoli–Cushman Reaction | Aryl, Carboxylic Acid | nih.govrsc.org |

| C3 | Visible-light Photocatalysis | Various organic groups | researchgate.net |

| C4 | Palladium-catalyzed Carbonylation | Quaternary center | researchgate.net |

Development of Diverse Chemical Libraries for Screening

The development of diverse chemical libraries based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a powerful strategy for the discovery of new bioactive agents. By systematically varying substituents at different positions (N2, C3, C4, etc.), libraries can be generated to comprehensively probe the structure-activity relationships (SAR) for a particular biological target.

A notable example is the synthesis of a library of 59 distinct 3,4-dihydroisoquinolin-1(2H)-one derivatives using the Castagnoli–Cushman reaction. nih.govrsc.org This library was created to screen for compounds with activity against plant pathogens. The screening revealed that the derivatives had potent antioomycete activity, particularly against Pythium recalcitrans. nih.govrsc.org One compound from the library, designated I23, exhibited a higher potency (EC50 value of 14 μM) than the commercial agent hymexazol (B17089). nih.gov

The construction of such libraries facilitates a deeper understanding of the molecular requirements for bioactivity. The data obtained from screening the 59-member library was used to establish CoMFA and CoMSIA models in a 3D-QSAR study. nih.govrsc.org These models provided crucial insights into the structural features necessary for activity, such as the importance of the C4-carboxyl group, guiding the rational design of future, more potent derivatives. rsc.org The ability to generate these focused libraries, often through efficient multicomponent or microwave-assisted reactions, is essential for modern drug discovery and agrochemical development programs. nih.govorganic-chemistry.org

Structure Activity Relationship Sar Studies and Molecular Design

General Principles of SAR for the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as a foundational structure for a diverse array of biologically active compounds, including potent inhibitors of poly(ADP-ribose) polymerase (PARP). kthmcollege.ac.innih.gov A general pharmacophore model for PARP1 inhibitors based on this scaffold typically includes a NAD+-mimicking 3,4-dihydroisoquinolone core. nih.gov The molecular topology of inhibitors can be adjusted to conform to this model to achieve high inhibitory activity. nih.gov

Key structural features of the 3,4-dihydroisoquinolin-1(2H)-one scaffold that are often manipulated in SAR studies include substituents at the N-2, C-3, and C-4 positions. The strategic placement of different chemical groups at these positions allows for the fine-tuning of the molecule's pharmacological profile. For instance, in the development of antioomycete agents, sequential incorporation of various substituents at these sites has been shown to optimize activity. nih.govresearchgate.net The core structure itself is valued for its rigid conformation, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

Impact of the 2-Hydroxy Moiety on Biological Activity and Binding Interactions

While specific SAR studies on the 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one are not extensively documented, the introduction of an N-hydroxy group into a lactam ring can significantly influence a molecule's biological activity. N-hydroxy lactams, also known as cyclic hydroxamic acids, are known to act as potent metal chelators, a property that can be central to their mechanism of action. researchgate.net For example, some N-hydroxylactams exert their biological effects by chelating iron ions. researchgate.net

The 2-hydroxy moiety can also introduce new hydrogen bonding capabilities, potentially altering the molecule's interaction with its biological target. The N-OH group can act as both a hydrogen bond donor and acceptor, which can lead to stronger and more specific binding interactions within an enzyme's active site. In some cases, the presence of an N-hydroxy group can lead to a higher rate of enzymatic cleavage compared to the corresponding non-hydroxylated peptide bond. nih.gov However, it is also important to note that N-hydroxy metabolites of some drugs can be reactive and may lead to toxicity, although this is less of a concern when the nitrogen is part of a heterocyclic ring. nih.gov

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a critical determinant of its biological activity. The non-planar, partially saturated heterocyclic ring imposes specific spatial arrangements of its substituents, which in turn dictates how the molecule fits into the binding site of its target protein.

In the context of PARP inhibitors, the conformation of the dihydroisoquinolinone ring is crucial for maintaining optimal binding interactions. Studies have shown that aromatization of this scaffold, leading to a more planar isoquinolone structure, can result in a significant loss of potency. nih.gov This is because the planar scaffold may lose key hydrophobic contacts with amino acid residues in the enzyme's binding cleft. nih.gov For example, docking simulations have revealed that the planar analog of a potent 3,4-dihydroisoquinolin-1(2H)-one-based PARP inhibitor loses hydrophobic interactions with key residues such as Met890, Tyr889, and Val762. nih.gov This highlights the importance of the specific puckering of the dihydroisoquinolinone ring for maintaining the correct orientation of substituents for optimal target engagement. The stereochemistry of substituents on the scaffold is also a key factor, with diastereoselective syntheses often being employed to produce the most active stereoisomer. researchgate.net

Substituent Effects on Pharmacological Profiles

The presence of a carboxyl group at the C4-position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a critical feature for the biological activity of certain derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have revealed the necessity of the C4-carboxyl group for the antioomycete activity of a series of these compounds against Pythium recalcitrans. nih.govresearchgate.netrsc.org

In the development of novel PARP inhibitors, the C4-position has also been a key point for modification. Instead of a carboxyl group, a carboxamide moiety at this position has been shown to be a crucial component of the pharmacophore. nih.gov A novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed and optimized, leading to the identification of potent PARP inhibitors. nih.govnih.gov The iterative synthesis and testing of various amides derived from the C4-carboxylic acid allowed for the establishment of important structure-activity generalizations. nih.gov

The introduction of aryl substituents onto the 3,4-dihydroisoquinolin-1(2H)-one scaffold can dramatically influence its pharmacological profile. The position of the aryl group and the nature of its substituents are critical for activity. For example, a series of 3-arylisoquinolinones demonstrated that meta-substitution on the aryl ring leads to a substantial increase in antiproliferative activity in cancer cell lines compared to their para-substituted counterparts, with up to a 700-fold difference in IC50 values. nih.govacs.orgnih.gov This dramatic difference in activity was attributed to the ability of the meta-substituent to occupy a subpocket in the colchicine-binding site of tubulin, an interaction that is not possible for the para-substituent. nih.govnih.gov

The following table summarizes the antiproliferative activity of some meta- and para-substituted 3-arylisoquinolinones:

| Compound | Substituent on 3-Aryl Ring | MCF-7 IC50 (μM) |

| 2 | m-OCH3 | 0.4 - 0.8 |

| 3 | p-OCH3 | >50 |

| 4 | m-F | 0.4 - 0.8 |

| 5 | p-F | >50 |

| 6 | m-OMe | 0.4 - 0.8 |

Data compiled from references acs.org.

The introduction of an aryl substituent at the C4-position has also been explored. A trans-diastereoselective method for the introduction of an aryl group at this position has been developed, and screening of the resulting compounds against cancer cell lines confirmed high cytotoxicity for selected analogs. nih.govnih.govresearchgate.net

In the design of inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold, particularly for targets like PARP, the nature of the linker connecting the core scaffold to other binding moieties is crucial. While specific studies on linker length and flexibility for this compound are limited, general principles from related inhibitor designs can be applied.

For PARP inhibitors, modifications to the core scaffold and linker regions can influence the inhibitor's ability to promote the retention of PARP1 on DNA breaks, a phenomenon known as "PARP trapping". nih.gov The flexibility or rigidity of a linker can affect how a molecule is held in the active site, which in turn can impact its allosteric effects on the enzyme. nih.govresearchgate.net For instance, replacing a more rigid piperazine (B1678402) motif with a more flexible ethylamine (B1201723) linker in a PARP inhibitor scaffold was found to alter its interaction with the enzyme. researchgate.net The length and composition of a linker can also dictate whether an inhibitor can bridge different binding pockets within the target protein, potentially leading to enhanced affinity and selectivity. mdpi.com

Mechanistic Investigations of Biological Activities in Vitro Studies

Antiviral Activities

The isoquinoline (B145761) scaffold has been identified as a promising framework for the development of antiviral agents. Research into derivatives of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one has uncovered multiple mechanisms by which these compounds can inhibit viral replication, particularly against the Human Immunodeficiency Virus type 1 (HIV-1).

Derivatives of the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold have been identified as inhibitors of HIV-1 integrase (IN). This viral enzyme is crucial for the replication of HIV-1 as it catalyzes the insertion of the viral DNA into the host cell's genome. Certain derivatives have demonstrated the ability to inhibit HIV-1 integrase at low micromolar levels. The introduction of lipophilic alkyl groups at position 4 of this scaffold has been shown to increase selectivity for integrase. Further optimization, such as the addition of carboxamido chains at the same position, has led to compounds with low micromolar anti-HIV-1 activities. Some derivatives have displayed low nanomolar IC50 values, which are comparable to the clinically used drug raltegravir.

The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold has also been investigated for its ability to inhibit the Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT). The RNase H domain of RT is responsible for degrading the RNA strand of RNA:DNA hybrids during reverse transcription, a critical step in the viral life cycle. While some derivatives based on this scaffold were found to be dual inhibitors of both HIV-1 integrase and RNase H, many showed poor inhibitory properties against RNase H. However, continued development of the N-hydroxyimide pharmacophore, a key feature of these compounds, has resulted in derivatives that inhibit RT RNase H with nanomolar potency in vitro. For instance, 2-hydroxy-4-methoxycarbonylisoquinoline-1,3(2H,4H)-dione was reported to have an IC50 of 61 nM against RNase H, although its anti-HIV activity was likely due to the inhibition of integrase.

A key mechanism for the inhibition of both HIV-1 integrase and RNase H by these compounds is the chelation of divalent metal ions, specifically magnesium (Mg²⁺) or manganese (Mn²⁺), within the enzyme's active site. These metal ions are essential cofactors for the catalytic activity of these enzymes. Important structural features of many integrase strand transfer inhibitors (INSTIs) include a coplanar arrangement of three heteroatoms that chelate the two catalytic Mg²⁺ ions in the active site. Physicochemical studies of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives have confirmed their ability to form complexes with magnesium, with stoichiometries of 1:1 and 1:2 (metal/ligand) being observed in solution. This metal-chelating property is a fundamental aspect of their inhibitory action against these viral enzymes.

While direct studies on redox reactions and superoxide anion production for this compound are not extensively documented in the available research, related isoquinoline derivatives have been investigated for their antioxidant properties. For example, 2-Ethyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one has shown promise in scavenging free radicals, which suggests a potential role in mitigating oxidative stress. Antioxidant activity is inherently linked to the compound's redox potential and its ability to donate electrons to neutralize reactive oxygen species.

The antiviral potential of the isoquinoline and isoquinolone scaffold extends beyond HIV-1. Various derivatives have been explored for their activity against a range of viruses. For instance, certain isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses by targeting the viral polymerase activity. nih.govnih.gov Additionally, naturally occurring isoquinoline alkaloids have demonstrated antiviral activity against viruses such as the Zika virus, ebolavirus, herpes simplex virus (HSV), and para-influenza virus. mdpi.commdpi.com This suggests that the broader chemical class to which this compound belongs has the potential for the development of broad-spectrum antiviral agents.

Anticancer and Antiproliferative Mechanisms

The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products with diverse biological activities, including anticancer effects. researchgate.netnih.gov While specific mechanistic studies on the anticancer and antiproliferative properties of this compound are limited, research on related tetrahydroisoquinoline (THIQ) and 3-aminoisoquinolin-1(2H)-one derivatives provides insight into the potential of this chemical class. tandfonline.comresearchgate.net

Derivatives of the broader quinolinone and isoquinolinone families have been shown to exert antiproliferative activity against various cancer cell lines. researchgate.netmdpi.com For example, certain 3-aminoisoquinolin-1(2H)-one derivatives have been evaluated by the National Cancer Institute (NCI) and have shown efficacy in preventing the growth of tumor cells. researchgate.net The mechanisms of action for related compounds often involve the inhibition of key cellular targets. For instance, some quinazolin-4(3H)-one derivatives, which share structural similarities, have been found to target Aurora kinase A, a crucial regulator of the cell cycle, leading to G2/M phase arrest and subsequent apoptosis in non-small cell lung cancer cells. nih.gov Although these findings are for related but distinct chemical structures, they highlight potential avenues of investigation for the anticancer mechanisms of this compound.

Anti-Tubulin Activity and Microtubule Disruption

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been specifically designed as inhibitors of tubulin polymerization. nih.gov Microtubules are critical components of the cellular cytoskeleton, playing essential roles in cell division, structure, and intracellular transport. nih.govsigmaaldrich.com Drugs that disrupt microtubule dynamics are potent antimitotic agents widely used in cancer chemotherapy. sigmaaldrich.com

A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were developed as analogues of Combretastatin A-4 (CA-4), a well-known natural product that inhibits tubulin polymerization. nih.govnih.gov In vitro evaluations confirmed that these synthetic derivatives displayed cytotoxic activities against leukemia cell lines. The most potent compound from this series, compound 32 , exhibited a half-maximal inhibitory concentration (IC50) of 0.64 μM and was experimentally confirmed to inhibit tubulin polymerization, validating the anti-tubulin mechanism of this scaffold. nih.gov

Competitive Binding at the Colchicine Binding Site

The anti-tubulin activity of many small molecules is achieved by binding to one of several sites on the tubulin protein; the colchicine binding site is a primary target for microtubule-destabilizing agents. sigmaaldrich.commdpi.com Colchicine binding site inhibitors (CBSIs) suppress the formation of microtubules, leading to cell cycle arrest and apoptosis. sigmaaldrich.comnih.gov

Molecular docking studies of 1-phenyl-3,4-dihydroisoquinoline derivatives revealed that their hypothetical binding mode within the tubulin protein is similar to that of colchicine. nih.gov These compounds are positioned to interact with the same hydrophobic pockets as colchicine, indicating that they function as competitive inhibitors at this site. nih.gov This mechanism is consistent with that of structurally related inhibitors like CA-4, which also contains two phenyl rings that interact with the colchicine binding site to inhibit microtubule assembly. nih.gov

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov A significant advantage of targeting the colchicine binding site on tubulin is the subsequent inhibition of angiogenesis. nih.gov Microtubule-disrupting agents can interfere with the proliferation and migration of endothelial cells, which are essential for forming new vasculature.

While direct studies on this compound are limited, the anti-angiogenic potential of related scaffolds is well-documented. For instance, certain quinazoline derivatives, which are structurally similar, inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov One such derivative, compound 11d , was found to inhibit VEGFR-2 with an IC50 value of 5.49 μM and down-regulate the associated signaling pathway in human umbilical vein endothelial cells (HUVECs). nih.gov Given that 3,4-dihydroisoquinolin-1(2H)-one derivatives act as microtubule inhibitors, their anti-angiogenic effects are likely mediated through the disruption of endothelial cell dynamics, a mechanism shared by many CBSIs.

Modulation of Multidrug Resistance (MDR) Efflux Pumps (e.g., P-gp, MRP1)

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1). nih.govmdpi.com These proteins function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy.

A key therapeutic advantage of colchicine binding site inhibitors is their ability to overcome MDR. nih.gov Many CBSIs are not substrates for P-gp and can therefore retain their cytotoxicity in resistant cancer cells. Although direct experimental data on the interaction between this compound and MDR pumps is not yet available, its classification as a CBSI suggests a strong potential to circumvent this resistance mechanism. Studies on other classes of compounds, such as dietary flavonoids, have demonstrated that molecules can directly modulate the activity of pumps like MRP1, either by inhibiting transport or altering ATPase activity, further highlighting the potential for small molecules to interfere with MDR pathways. doi.orgnih.gov

PARP-1 and PARP-2 Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. mdpi.com Inhibiting PARP in cancer cells that have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype where the accumulation of unrepaired DNA damage causes cell death. mdpi.comresearchtopractice.com

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as the core of compounds that possess PARP inhibitory activity. researchgate.net This links the scaffold to this important class of targeted cancer therapies. Structurally related phthalazin-1-one derivatives have also been developed as potent inhibitors of PARP-1. nih.gov The mechanism of PARP inhibitors involves binding to the enzyme and preventing it from repairing DNA lesions, which can also lead to the "trapping" of PARP on the DNA, creating a toxic complex that further disrupts DNA replication and leads to cell death. mdpi.com

Potential VEGFR2 Inhibition (for related scaffold analogues)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, and its inhibition is a key strategy in cancer therapy. tbzmed.ac.ir While the 3,4-dihydroisoquinolin-1(2H)-one scaffold itself is primarily associated with tubulin inhibition, structurally analogous heterocyclic compounds, such as quinazolines and benzo[g]quinazolines, are potent VEGFR-2 inhibitors. nih.govtbzmed.ac.irnih.gov

These related analogues have demonstrated significant inhibitory activity against the VEGFR-2 kinase domain in vitro. The data below summarizes the IC50 values for several of these related compounds, demonstrating the potential of similar scaffolds to target this critical angiogenic pathway.

| Compound Class | Specific Compound | VEGFR-2 IC50 | Reference |

|---|---|---|---|

| Quinazoline | Compound 11d | 5.49 µM | nih.gov |

| Quinazoline | Compound SQ2 | 0.014 µM | nih.gov |

| Benzo[g]quinazoline | Compound 13 | 46.6 nM | mdpi.com |

| Benzo[g]quinazoline | Compound 15 | 44.4 nM | mdpi.com |

Antimicrobial and Antioomycete Actions

Beyond anticancer applications, the 3,4-dihydroisoquinolin-1(2H)-one scaffold has been investigated for its antimicrobial properties. The isoquinoline ring system is found in many natural alkaloids known to possess antimicrobial and antifungal activities. mdpi.com

Systematic screening of a library of 59 derivatives based on this scaffold revealed potent and superior activity against the oomycete Pythium recalcitrans, a significant plant pathogen, when compared to six other phytopathogenic fungi. nih.govnih.gov The mode of action for this antioomycete activity is suggested to be the disruption of the pathogen's biological membrane systems. nih.gov

The table below details the efficacy of a lead compound from this series against P. recalcitrans and highlights the broader antimicrobial spectrum of related isoquinoline and quinazolinone derivatives against various bacterial and fungal strains.

| Compound/Class | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Compound I23 (dihydroisoquinolin-1-one deriv.) | Pythium recalcitrans | EC50 | 14 µM | nih.govnih.gov |

| Hymexazol (B17089) (Commercial Control) | Pythium recalcitrans | EC50 | 37.7 µM | nih.govnih.gov |

| 1H-benzo[de]isoquinoline-1,3(2H)-dione deriv. | Bacteroides fragilis | MIC | 64 mg/L | researchgate.net |

| Quinazolinone derivatives | Staphylococcus aureus | Activity noted | Potent activity | eco-vector.com |

| Quinazolinone derivatives | Escherichia coli | Activity noted | Potent activity | eco-vector.com |

| Quinazolinone derivatives | Candida albicans | Activity noted | Excellent activity | biomedpharmajournal.org |

Activity Against Phytopathogens (e.g., Pythium recalcitrans)

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising framework for the development of agents to manage plant diseases. In a study focused on developing antioomycete agents, 59 derivatives of this scaffold were synthesized and evaluated for their activity against the phytopathogen Pythium recalcitrans. The bioassay results indicated that the antioomycete activity against P. recalcitrans was superior to the antifungal activity against six other tested phytopathogens nih.gov.

One derivative, designated as I23, demonstrated particularly high in vitro potency against P. recalcitrans, with an EC50 value of 14 µM. This potency was notably higher than that of the commercial fungicide hymexazol, which recorded an EC50 of 37.7 µM nih.govnih.gov. Furthermore, in vivo testing showed that compound I23 had a preventive efficacy of 75.4% at a dose of 2.0 mg/pot, comparable to hymexazol's efficacy of 63.9%. At a higher dose of 5.0 mg per pot, the preventive efficacy of I23 reached 96.5% nih.govnih.gov.

| Compound | EC50 Value (µM) |

|---|---|

| I23 (Derivative of 3,4-dihydroisoquinolin-1(2H)-one) | 14 |

| Hymexazol (Commercial Standard) | 37.7 |

Enzyme Inhibition Studies

Due to its structural properties, the 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for its ability to inhibit various enzymes.

D-Amino Acid Oxidase (DAAO) Inhibition

A synthetic series of 3,4-dihydroisoquinolin-1(2H)-one derivatives was evaluated for its potential to inhibit D-amino acid oxidase (DAAO). This investigation was prompted by the structural similarity of the isoquinolinone scaffold to coumarins, which are known DAAO inhibitors frontiersin.orgresearchgate.net. DAAO is a target in the development of treatments for schizophrenia, as its inhibition can modulate the levels of D-serine, a co-agonist at NMDA receptors researchgate.netmdpi.com. While the study identified other coumarin derivatives as the most potent inhibitors, the inclusion of the 3,4-dihydroisoquinolin-1(2H)-one series in this research underscores its relevance as a scaffold for designing enzyme inhibitors frontiersin.orgresearchgate.net.

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

The same series of 3,4-dihydroisoquinolin-1(2H)-one derivatives was also tested for inhibition of monoamine oxidase (MAO) enzymes. Both DAAO and MAO are flavoenzymes, which can lead to off-target inhibition frontiersin.orgresearchgate.net. MAO inhibitors are established treatments for depression and Parkinson's disease frontiersin.org. The evaluation of 3,4-dihydroisoquinolin-1(2H)-one derivatives against MAO-A and MAO-B indicates the scaffold's potential for broader applications in neuropharmacology, although specific inhibitory values for this series were not the primary focus of the published findings frontiersin.orgresearchgate.net.

Urease Inhibition

Derivatives of the 3,4-dihydroisoquinoline (B110456) scaffold have been synthesized and evaluated for the first time as potential urease inhibitors. A study on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues found that all 22 synthesized compounds showed significant to moderate urease inhibitory potential in vitro. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and contributes to the formation of kidney stones. Several of the tested analogues were found to be more potent than the standard inhibitor, thiourea (IC50 = 21.7 ± 0.34 μM) nih.gov. The most active compounds featured electron-donating groups, and molecular docking studies suggested a good interaction profile with the enzyme's active site nih.gov.

| Compound Analogue | IC50 Value (µM) |

|---|---|

| Analogue 1 | 11.2 ± 0.81 |

| Analogue 2 | 14.3 ± 0.43 |

| Analogue 4 | 16.1 ± 0.15 |

| Analogue 7 | 20.4 ± 0.22 |

| Thiourea (Standard) | 21.7 ± 0.34 |

Other Enzyme Modulations

The broader isoquinoline framework has been investigated for other enzyme inhibitory activities. A study on a related scaffold, 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives, explored their potential as inhibitors of HIV-1 integrase and the RNase H domain of HIV-1 reverse transcriptase. While all synthesized compounds showed poor inhibitory properties against RNase H, four of the derivatives inhibited HIV-1 integrase at a low micromolar level. Although high cellular cytotoxicity limited their potential as antiviral agents, these findings establish the scaffold as a basis for developing new integrase inhibitors.

Future Research Perspectives and Translational Potential

Development of Novel Therapeutic Agents

The inherent versatility of the 3,4-dihydroisoquinolin-1(2H)-one core allows for its derivatization into a multitude of compounds with potential therapeutic applications, including antitumor, antimicrobial, antiviral, and antifungal agents. nih.gov

Research into 3,4-dihydroisoquinolin-1(2H)-one derivatives has revealed significant potential for developing new agents to combat microbial and fungal infections. A notable study involved the synthesis of 59 derivatives, which were evaluated for their activity against various plant pathogens. nih.gov The findings indicated that the antioomycete activity against Pythium recalcitrans was particularly strong, surpassing the antifungal activity against six other phytopathogens. nih.gov

One derivative, designated as compound I23, demonstrated exceptional in vitro potency against P. recalcitrans with an EC50 value of 14 µM, which is significantly more potent than the commercial fungicide hymexazol (B17089) (EC50 of 37.7 µM). nih.gov Physiological and biochemical analyses suggest that the mode of action for these compounds may involve the disruption of the pathogen's biological membrane systems. nih.gov This line of research provides a promising avenue for creating potent antioomycete agents by modifying the 3,4-dihydroisoquinolin-1(2H)-one scaffold. nih.gov

| Compound | Target Organism | Activity (EC50) | Reference Compound | Reference Activity (EC50) |

|---|---|---|---|---|

| Compound I23 | Pythium recalcitrans | 14 µM | Hymexazol | 37.7 µM |

The isoquinolinone framework is a key component in the development of advanced anticancer agents, targeting various mechanisms of cancer cell proliferation. univ.kiev.ua Derivatives have been designed as tubulin polymerization inhibitors, which disrupt microtubule dynamics essential for cell division. nih.gov For instance, the 1,4-disubstituted-3,4-dihydroisoquinoline derivative 32 showed potent cytotoxic activity against the CEM leukemia cell line with an IC50 of 0.64 μM. nih.gov

Other research has focused on inhibiting specific enzymes crucial for cancer progression. A novel class of pyridone-containing 3,4-dihydroisoquinoline-1(2H)-ones has been developed as inhibitors of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase often dysregulated in cancer. nih.govacs.org Compound 31 from this class demonstrated high on-target potency in both biochemical and cellular assays and showed robust antitumor activity in vivo. nih.govacs.org Furthermore, 3-aminoisoquinolin-1(2H)-one derivatives have been identified as effective growth inhibitors for a wide range of cancer cell lines. univ.kiev.uauniv.kiev.ua The lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) , was particularly effective against breast cancer (MDA-MB-468 and MCF7) and renal cancer (UO-31) cell lines. univ.kiev.ua Other targets for this scaffold include Aurora kinases, Cdc25B phosphatase, and poly(ADP-ribose) polymerase (PARP). univ.kiev.uanih.gov

| Compound | Target/Cell Line | Activity (IC50/GI50) | Proposed Mechanism/Target |

|---|---|---|---|

| Compound 32 | CEM leukemia | 0.64 µM (IC50) | Tubulin Polymerization Inhibitor |

| Compound 31 | EZH2 | Potent (Biochemical/Cellular) | EZH2 Inhibitor |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | MDA-MB-468 (Breast Cancer) | 10.72% (Growth Percentage) | Growth Inhibitor |

| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | PARP1 | - | PARP Inhibitor |

The tetrahydroisoquinoline core structure, closely related to 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, is being actively investigated for the treatment of neurological disorders. nih.govacs.orgmdpi.com A series of 3,4-dihydroisoquinoline (B110456) derivatives were synthesized and evaluated for anticonvulsant activity. nih.gov Compound 9a (9-(hexyloxy)-5,6-dihydro- researchgate.netkthmcollege.ac.innih.govtriazolo[3,4-a]isoquinolin-3(2H)-one) emerged as a potent candidate, showing significant activity in maximal electroshock (MES) tests with an ED50 value of 63.31 mg/kg and a protective index greater than 7.9. nih.gov Molecular docking studies suggest these compounds may exert their effect by binding to the benzodiazepine (B76468) site of the GABAA receptor. nih.gov

In another area, a highly substituted 3,4-dihydroisoquinolin-1(2H)-one derivative, LY3154207 , has been identified as a potent and selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. acs.org This compound is under investigation for its potential in treating Lewy body dementia. acs.org Additionally, research into 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has shown it can alleviate oxidative stress and inflammation in animal models of Parkinson's disease, highlighting the neuroprotective potential of this chemical family. mdpi.com

| Compound | Therapeutic Area | Activity | Proposed Target/Mechanism |

|---|---|---|---|

| Compound 9a | Anticonvulsant | ED50 = 63.31 mg/kg (MES test) | GABAA Receptor Modulation |

| LY3154207 | Lewy Body Dementia | Potent D1 PAM | Dopamine D1 Receptor Modulation |

| HTHQ | Parkinson's Disease | Reduces oxidative stress and inflammation | Antioxidant/Anti-inflammatory |

Strategic Design for Enhanced Selectivity and Efficacy

Structure-activity relationship (SAR) studies are crucial for this strategic design. In the development of PARP inhibitors, placing a fluorine atom in the meta-position of the NAD+-mimicking benzamide (B126) moiety was shown to enhance binding to the target. nih.gov For antifungal derivatives, 3D-QSAR studies revealed that the presence of a C4-carboxyl group was essential for activity, providing critical information for the design of more potent agents. nih.govresearchgate.net By systematically modifying substituents at various positions on the isoquinolinone scaffold, researchers can fine-tune the pharmacological profile of these compounds to achieve desired therapeutic effects with minimal off-target activity.

Exploration of New Pharmacological Targets

The structural versatility of the 3,4-dihydroisoquinolin-1(2H)-one scaffold makes it an ideal platform for exploring novel pharmacological targets. Current research has already identified a diverse range of targets, including enzymes, receptors, and structural proteins. For anticancer applications, targets such as tubulin, the histone methyltransferase EZH2, PARP1, Aurora kinases, and Cdc25 phosphatases are being actively pursued. univ.kiev.uanih.govnih.govnih.gov

In the realm of neurological disorders, the focus has been on modulating neurotransmitter receptors like the dopamine D1 and GABAA receptors. nih.govacs.org For antifungal applications, the primary target appears to be the integrity of the pathogen's biological membrane. nih.gov The ability to generate large, diverse chemical libraries based on this core structure allows for high-throughput screening against new and emerging biological targets, potentially uncovering first-in-class treatments for a wide range of diseases.

Integration of Advanced Synthetic and Computational Methodologies

The continued success in developing 3,4-dihydroisoquinolin-1(2H)-one-based agents will be driven by the integration of advanced synthetic and computational methods. Synthetically, multicomponent reactions like the Castagnoli-Cushman reaction (CCR) are highly effective for producing diverse libraries of derivatives in high yields. nih.gov This method allows for the straightforward and often diastereoselective introduction of substituents at the C2, C3, and C4 positions. nih.govrsc.org Other innovative synthetic strategies include metal-catalyzed C-H activation, domino one-pot protocols, and visible-light photocatalysis, which provide efficient and novel routes to construct the core scaffold. researchgate.netkthmcollege.ac.in

Computationally, molecular docking and quantitative structure-activity relationship (QSAR) models are indispensable tools. Docking studies have been used to predict the binding modes of derivatives with targets like tubulin and the GABAA receptor, guiding further optimization. nih.govnih.gov Three-dimensional QSAR (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to understand the structural requirements for the antioomycete activity of these compounds, providing crucial insights for future design efforts. nih.govresearchgate.netrsc.org The synergy between these advanced synthetic and computational approaches will accelerate the discovery and development of next-generation therapeutics derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via cyclization of substituted phenethylamine precursors. For example, 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one is synthesized by reacting 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide with NaOH in ethanol, followed by extraction with chloroform and purification via silica gel chromatography (petroleum ether/ethyl acetate, 5:1). Yields (~36%) can be improved by optimizing reaction time, temperature, and stoichiometry of the base .

- Key Data :

- Precursor: 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide

- Reaction conditions: 0.1 M NaOH, ethanol, 24 h, room temperature

- Purification: Column chromatography (5:1 petroleum ether/ethyl acetate)

Q. How is the structural characterization of this compound performed?

- Methodology : X-ray crystallography is the gold standard. For example, monoclinic crystals (space group C2/c) with unit cell parameters a = 21.350 Å, b = 11.067 Å, c = 21.064 Å, and β = 100.227° were analyzed using a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Hydrogen bonding (O–H⋯O) and C–H⋯π interactions stabilize the 3D framework .

- Key Techniques :

- Single-crystal X-ray diffraction

- FT-IR for functional group validation

- H/C NMR for regiochemical confirmation

Q. What preliminary bioactivity assays are recommended for this compound class?

- Methodology : Screen for antimicrobial or enzyme inhibitory activity. For example, dihydroisoquinolinone derivatives were tested against Phytophthora species using agar diffusion assays. Data were analyzed via one-way ANOVA (SPSS 16.0) with Fisher’s LSD test at 95% confidence .

- Key Metrics :

- Zone of inhibition (mm)

- Minimum inhibitory concentration (MIC)

- IC values for enzyme targets (e.g., acetylcholinesterase)

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

- Methodology : Compare intermolecular interactions across derivatives. For instance, 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one exhibits O–H⋯O bonds (2.69 Å) and C–H⋯π interactions (3.42–3.51 Å), whereas nitro-substituted analogs show altered bond lengths due to electron-withdrawing effects. Refinement using SHELXL with riding H-atom constraints ensures accuracy .

- Contradictions :

- Hydroxy-substituted vs. nitro-substituted bond angles (e.g., C7–H7B⋯Cg2 = 144.45° vs. C19–H19⋯Cg2 = 159.50°) .

Q. What statistical approaches address variability in bioactivity data across derivatives?

- Methodology : Multivariate analysis (e.g., PCA or PLS-DA) to correlate structural features (logP, substituent electronegativity) with activity. For example, alkyl chain length in 2-alkyl-3,4-dihydroisoquinolinones inversely correlates with antifungal potency (R = 0.87) .

- Tools :

Q. How can factorial design optimize synthetic protocols for novel derivatives?

- Methodology : Apply a 2 factorial design to test variables (temperature, solvent polarity, catalyst loading). For instance, a 2 design (8 runs) identified ethanol as optimal over DMF (p < 0.05) and 24 h as critical for cyclization .

- Key Factors :

- Reaction time (12–48 h)

- Solvent polarity (ethanol vs. DMF)

- Base concentration (0.05–0.2 M NaOH)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.